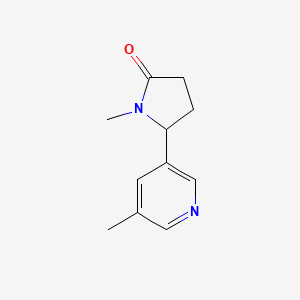
1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidinones are a class of compounds that contain a five-membered lactam. They are important in many biological processes and are substructures of several pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrolidinones often involves the cyclization of amino acids or the use of other cyclic or acyclic precursors . The exact method would depend on the specific substituents of the pyrrolidinone.Chemical Reactions Analysis
Pyrrolidinones can undergo a variety of chemical reactions, including but not limited to, substitutions, additions, and ring-opening reactions. The exact reactions would depend on the specific substituents of the pyrrolidinone .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 1-Methyl-2-pyrrolidinone has a density of 1.0±0.1 g/cm3, a boiling point of 202.0±0.0 °C at 760 mmHg, and a refractive index of 1.470 .Scientific Research Applications
Versatility in Drug Discovery
1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one is related to the pyrrolidine class, which is extensively explored for developing compounds for treating human diseases. This interest is attributed to the pyrrolidine ring's ability to efficiently explore the pharmacophore space due to its sp3 hybridization, contributing to the molecule's stereochemistry and increasing three-dimensional coverage through a phenomenon known as "pseudorotation." These characteristics facilitate the design of new compounds with varied biological profiles, highlighting the importance of stereochemistry in drug development. Pyrrolidine derivatives, including pyrrolidin-2-one, have shown a range of biological activities, influencing the approach in medicinal chemistry towards designing compounds with specific therapeutic targets (Li Petri et al., 2021).
Contribution to Synthetic Chemistry
The structural complexity and the diverse synthetic applications of pyranopyrimidine scaffolds, closely related to pyrrolidin-2-one derivatives, underscore the compound's significance in medicinal chemistry. Hybrid catalysts have facilitated the development of novel synthetic pathways for creating these scaffolds, demonstrating the compound's role in enabling broader synthetic applications and the development of lead molecules in pharmaceutical research. This aspect emphasizes the continual evolution of synthetic methodologies to accommodate complex molecular architectures (Parmar et al., 2023).
Pharmacological Profile Enhancement
Stereochemistry plays a pivotal role in the pharmacological profile of drug candidates, where derivatives of pyrrolidin-2-one, including 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one, are investigated for their enantiomeric purity and biological activity. The specific configuration of stereocenters significantly influences the biological properties of these compounds, demonstrating the necessity for selective activation of pharmacological pathways to achieve desired therapeutic effects with minimal adverse outcomes (Veinberg et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-5-9(7-12-6-8)10-3-4-11(14)13(10)2/h5-7,10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUCUXJDGPSSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662098 |
Source


|
| Record name | 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |
CAS RN |
1076198-50-9 |
Source


|
| Record name | 1-Methyl-5-(5-methyl-3-pyridinyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

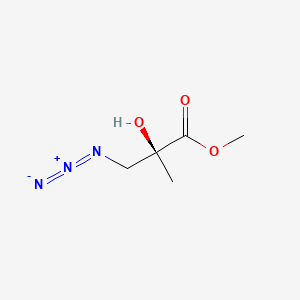
![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)
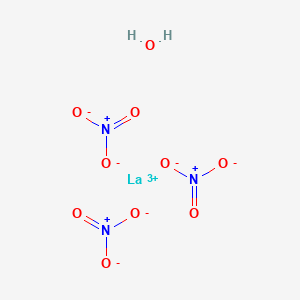
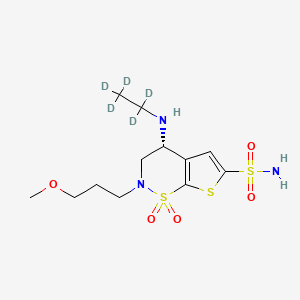

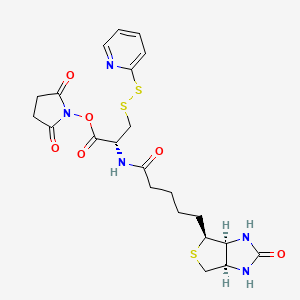
![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)
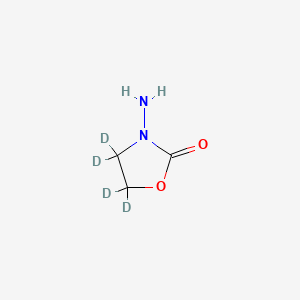
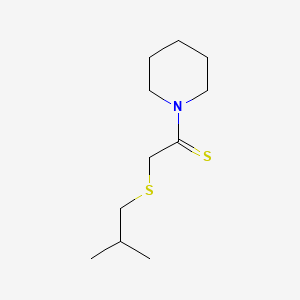

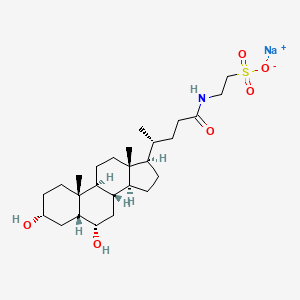
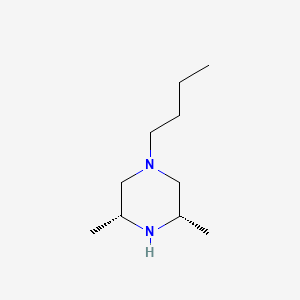
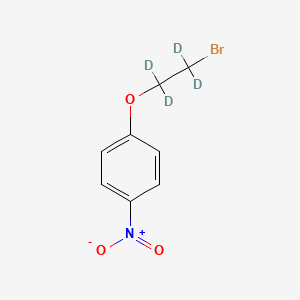
![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)